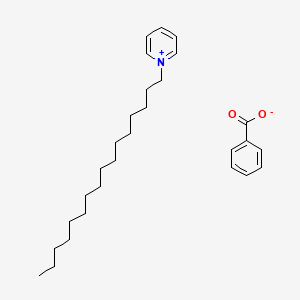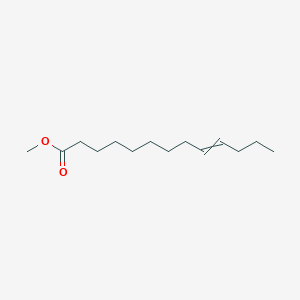
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzene: The final step involves coupling the cyclopentene derivative with benzene, typically through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Substitution Reactions: The cyclopentene ring can undergo substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while oxidation of the sulfonyl group could produce sulfonic acids.
Applications De Recherche Scientifique
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The benzene ring can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylcyclopent-1-ene: Similar structure but lacks the sulfonyl group.
4-Methylcyclopent-1-ene-1-sulfonylbenzene: Similar but with only one methyl group on the cyclopentene ring.
Cyclopentene-1-sulfonylbenzene: Lacks the methyl groups on the cyclopentene ring.
Uniqueness
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the two methyl groups on the cyclopentene ring, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
131336-07-7 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
(4,4-dimethylcyclopenten-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-13(2)9-8-12(10-13)16(14,15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
Clé InChI |
KHXPRIDDPARCPK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C1)S(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

